REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])=O.[NH2:13][C:14]([NH2:16])=[S:15]>CO>[NH2:16][C:14]1[S:15][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[C:8]#[N:9])[N:13]=1
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring slowly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product separated as the salt
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
converted into the base by the addition of 100 ml of 2N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with a total of 700 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
9.6 g of 3-(2-amino-thiazol-4-yl)-benzonitrile separated upon concentration
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC=C(N1)C=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |